molecular formula C11H15N3O3 B2940370 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 477845-70-8

5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B2940370
CAS No.: 477845-70-8
M. Wt: 237.259
InChI Key: ASJJWTJZYZKYQC-UHFFFAOYSA-N
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Description

5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
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Scientific Research Applications

Photochemical Studies and Drug Metabolism

  • A study explored the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone by pyrimido[5,4-g]pteridine 5-oxide, highlighting its application in understanding drug metabolism and the formation of various products through photochemical reactions (Maki et al., 1988).

Chemical Synthesis and Drug Discovery

  • Research has demonstrated the utility of 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone derivatives in drug discovery, particularly through the synthesis of polysubstituted pyridazinones. This synthesis showcases the compound's role in creating polyfunctional systems potentially applicable in pharmaceuticals (Pattison et al., 2009).

Analgesic and Anti-Inflammatory Properties

  • A significant amount of research has been dedicated to evaluating the analgesic and anti-inflammatory activities of this compound derivatives. These studies have identified specific derivatives with potent activities, contributing to the understanding of structure-activity relationships within this class of compounds (Takaya et al., 1979).

Antimicrobial Activities

  • The synthesis of new 3(2H)-pyridazinone derivatives has been reported, with some showing promising antibacterial, antifungal, and antimycobacterial activities. This highlights the compound's potential in the development of new antimicrobial agents (Sukuroglu et al., 2012).

Spectroscopic and Computational Studies

  • Detailed spectroscopic and computational studies on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone have been conducted to explore its molecular structure, vibrational frequencies, and electronic properties. Such studies provide deep insights into the compound's characteristics, aiding in its application in various scientific fields (Dede et al., 2018).

Fluorescent Probes for Biological Imaging

  • The development of near-infrared fluorescent probes based on pyridazinone derivatives demonstrates the compound's utility in biomedical imaging. These probes have been successfully applied in cell and mouse-brain imaging, showcasing the potential for advancements in diagnostic and research tools (Zhou et al., 2017).

Properties

IUPAC Name

5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-9(15)8-14-11(16)6-10(7-12-14)13-2-4-17-5-3-13/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJJWTJZYZKYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=C(C=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320657
Record name 5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477845-70-8
Record name 5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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